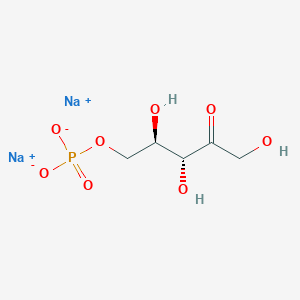
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of urea and has been synthesized using various methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is not fully understood. However, it is known to interact with various enzymes and proteins, which can result in inhibition or activation of their activity. Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has also been shown to bind to DNA and RNA, which can result in changes in gene expression.
Effets Biochimiques Et Physiologiques
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of the nervous system. In addition, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been shown to have anti-tumor activity, which is likely due to its photosensitizing properties.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has several advantages for use in lab experiments. It is a fluorescent probe, which makes it useful for the detection of proteins and nucleic acids. It is also a photosensitizer, which makes it useful for the treatment of cancer. However, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-. One direction is to further investigate its mechanism of action, which could provide insights into its potential use as a therapeutic agent. Another direction is to explore its use as a fluorescent probe in new applications, such as the detection of specific proteins or nucleic acids. Additionally, future studies could investigate the use of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- in combination with other compounds for the treatment of cancer or other diseases.
Conclusion:
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Future studies could explore new applications for Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- and investigate its potential use as a therapeutic agent.
Méthodes De Synthèse
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-urea with sodium hydride in dimethylformamide. Another method involves the reaction of 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-urea with sodium methoxide in methanol. Both methods yield high purity Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-.
Applications De Recherche Scientifique
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a photosensitizer for the treatment of cancer. In addition, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been used as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Propriétés
Numéro CAS |
102434-23-1 |
|---|---|
Nom du produit |
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- |
Formule moléculaire |
C15H17BrN2O2 |
Poids moléculaire |
337.21 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-(2-ethoxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C15H17BrN2O2/c1-2-20-13-8-7-11-5-3-4-6-12(11)14(13)18-15(19)17-10-9-16/h3-8H,2,9-10H2,1H3,(H2,17,18,19) |
Clé InChI |
UHRBGPMASDLVQW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)NC(=O)NCCBr |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)NC(=O)NCCBr |
Autres numéros CAS |
102434-23-1 |
Synonymes |
1-(2-Bromoethyl)-3-(2-ethoxy-1-naphthyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




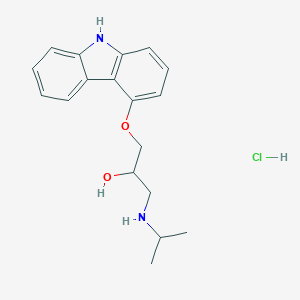
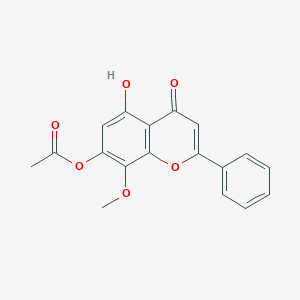
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
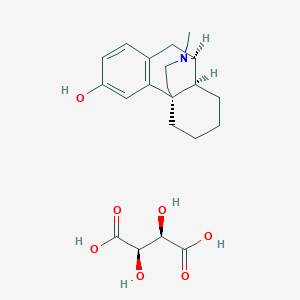
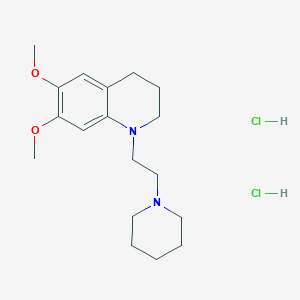
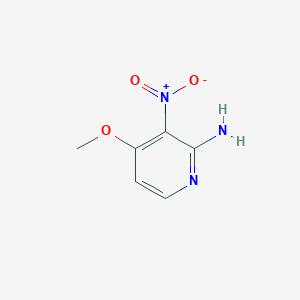


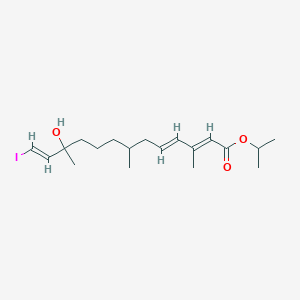

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)
